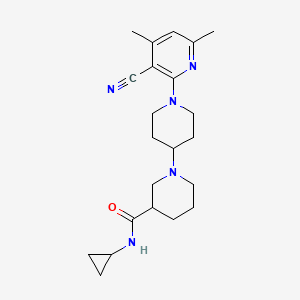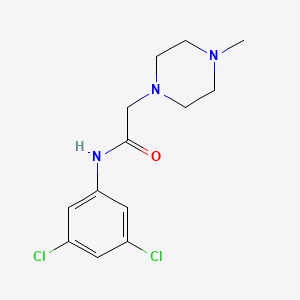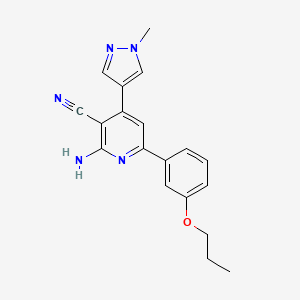
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a bipiperidine derivative that has shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis by activating various pathways that lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can have various biochemical and physiological effects. This compound can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It can also improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its potential applications in various fields. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as the mechanisms of neurodegenerative disorders. However, one of the limitations of using this compound is its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the study of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One of the major directions is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms of action of this compound in various disease models. Additionally, the potential applications of this compound in other fields such as agriculture and environmental science can also be explored.
Métodos De Síntesis
The synthesis of 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(4-piperidinyl)butane with 3-methyl-2-furoyl chloride and morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine.
Aplicaciones Científicas De Investigación
1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the treatment of cancer. Studies have shown that 1'-(3-methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[1-[1-(3-methylfuran-2-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-16-6-12-28-19(16)21(26)22-8-4-18(5-9-22)24-7-2-3-17(15-24)20(25)23-10-13-27-14-11-23/h6,12,17-18H,2-5,7-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGMPKGFXIIJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Methyl-2-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5302018.png)


![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5302044.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![N,N'-dimethyl-N-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,2-ethanediamine dihydrochloride](/img/structure/B5302059.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)
![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)

![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)

